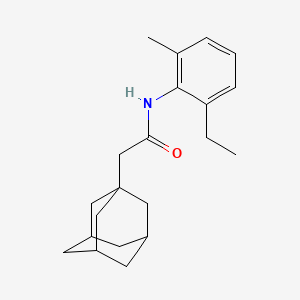![molecular formula C25H26N4O2S B4136087 2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4136087.png)
2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide
描述
2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide, commonly known as ACPP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. ACPP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of ACPP is not fully understood, but it is believed to interact with specific proteins in cells, leading to changes in their activity. ACPP has been shown to bind to several proteins, including the proteasome, which is responsible for the degradation of proteins in cells.
Biochemical and Physiological Effects
ACPP has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, the induction of apoptosis, and the inhibition of cell proliferation. These effects make ACPP a valuable tool for studying cancer biology and the development of new cancer therapies.
实验室实验的优点和局限性
One of the main advantages of ACPP is its ability to be conjugated with fluorescent dyes, allowing for real-time visualization of biological processes. ACPP is also a small molecule, making it easier to penetrate cell membranes and interact with specific proteins. However, one limitation of ACPP is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of ACPP in scientific research. One potential application is in the development of new cancer therapies. ACPP has been shown to have anti-cancer properties, and further research could lead to the development of new drugs that target specific cancer cells. Additionally, ACPP could be used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by targeting specific proteins involved in these diseases. Finally, ACPP could be used in the development of new imaging techniques, allowing for the visualization of biological processes at a higher resolution and in real-time.
Conclusion
In conclusion, ACPP is a valuable tool for scientific research, with a range of potential applications in the study of various biological processes. Its ability to be conjugated with fluorescent dyes and its small size make it a valuable tool for imaging and interacting with specific proteins. Further research into the mechanism of action and potential applications of ACPP could lead to the development of new cancer therapies and imaging techniques.
科学研究应用
ACPP has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and cancer biology. One of the most significant applications of ACPP is in the field of fluorescence imaging. ACPP can be conjugated with fluorescent dyes, allowing researchers to visualize specific biological processes in real-time.
属性
IUPAC Name |
N-(4-phenoxyphenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c30-24(26-21-11-13-23(14-12-21)31-22-9-5-2-6-10-22)19-28-15-17-29(18-16-28)25(32)27-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,26,30)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKGDDBHGFAARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=S)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B4136004.png)
![3-(2,4-dichlorobenzyl)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4136005.png)
![5-bromo-2-chloro-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4136007.png)
![2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B4136021.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4136027.png)
![2-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4136035.png)
![N-(2-methoxyphenyl)-4-{[2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4136044.png)
amino]phenol](/img/structure/B4136051.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4136063.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone](/img/structure/B4136082.png)
![N,N-dicyclohexyl-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4136089.png)

![4-benzyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4136105.png)
